molecular formula C63H81N13O30 B1144285 Unii-XY4W543xgk CAS No. 18524-67-9

Unii-XY4W543xgk

Cat. No. B1144285
CAS RN: 18524-67-9
M. Wt: 1500.39
InChI Key:
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Description

Unii-XY4W543xgk is a cyclic polypeptide antibiotic isolated from culture filtrates of Bacillus subtilis. It has a molecular formula of C63H81N13O30 and a molecular weight of 1500.39. It’s also known as Mycobacillin .


Molecular Structure Analysis

The molecular structure of a substance is crucial to its identity and provides information about its stereochemistry . Unfortunately, specific details about the molecular structure of Unii-XY4W543xgk are not available in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving Unii-XY4W543xgk are not detailed in the search results. In general, chemical reactions analysis involves understanding how a substance interacts with other substances and the changes it undergoes during these interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can provide valuable insights into its behavior under different conditions . Unfortunately, specific details about the physical and chemical properties of Unii-XY4W543xgk are not available in the search results.

Scientific Research Applications

  • Pharmacogenetics and Pharmacogenomics Research :

    • The Pharmacogenetics Research Network (PGRN) aims to correlate drug response with genetic variation, focusing on diseases like asthma, depression, cardiovascular disease, addiction, and cancer. It also emphasizes the interaction of proteins with drugs, such as membrane transporters and phase II drug-metabolizing enzymes. This research is stored in the Pharmacogenetics and Pharmacogenomics Knowledge Base (PharmGKB) (Giacomini et al., 2007).
  • Neurological Disorder Research :

    • Research on hereditary dentatorubral-pallidoluysian atrophy (DRPLA) has found ubiquitinated intranuclear inclusions in both neurons and glial cells in various brain regions. This suggests that neurons are more widely affected than previously recognized and that glial cells are also involved in the disease process (Hayashi et al., 1998).
  • Advancements in Drug Discovery and Development :

    • The evolution of molecular biology and genomic sciences has significantly impacted drug discovery, with recombinant proteins and monoclonal antibodies enriching therapeutic armamentarium. Genome sciences combined with bioinformatics help determine the genetic basis of diseases and suitable treatment options (Drews, 2000).
  • Pharmacogenomics Implementation Studies :

    • The Ubiquitous Pharmacogenomics (U-PGx) Consortium aims to address the clinical utility of implementing a panel of PGx-markers into routine care. This program is unique for its multicenter, multigene, multidrug, multi-ethnic, and multihealthcare system approach (van der Wouden et al., 2017).
  • Applications in PET and Drug Research :

    • PET (Positron Emission Tomography) is emerging as a powerful tool to examine the behavioral, therapeutic, and toxic properties of drugs. It allows for the direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals, contributing significantly to drug development (Fowler et al., 1999).
  • Biomarker Research in Drug Development :

    • The use of biomarkers in drug development helps in understanding disease progression and the effects of interventions. Biomarker measurements explain empirical results of clinical trials, relating interventions' effects on molecular and cellular pathways to clinical responses (Atkinson et al., 2001).
  • Global Substance Registration System :

    • The FDA and NCATS have developed the Global Substance Registration System (GSRS) for rigorous scientific descriptions of substances relevant to medicine and translational research. It provides unique identifiers (UNIIs) and detailed descriptions for substances relevant to medicine (Peryea et al., 2020).

Safety And Hazards

While the specific safety and hazards of Unii-XY4W543xgk are not detailed in the search results, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

(3R,6S,9R,14R,17S,20R,23S,26S,29S,32S,37R,40R,43S)-3,9,20,29,40-pentakis(carboxymethyl)-23-(hydroxymethyl)-26,32-bis[(4-hydroxyphenyl)methyl]-6-methyl-17-(2-methylpropyl)-2,5,8,11,16,19,22,25,28,31,34,39,42-tridecaoxo-1,4,7,10,15,18,21,24,27,30,33,38,41-tridecazabicyclo[41.3.0]hexatetracontane-14,37-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H85N13O30/c1-28(2)19-36-55(96)69-34(64(105)106)15-17-47(83)68-39(22-48(84)85)54(95)66-29(3)53(94)76-43(26-52(92)93)63(104)78-18-4-5-45(78)62(103)75-42(25-51(90)91)58(99)70-35(65(107)108)14-16-46(82)67-37(20-30-6-10-32(80)11-7-30)56(97)73-40(23-49(86)87)60(101)72-38(21-31-8-12-33(81)13-9-31)57(98)77-44(27-79)61(102)74-41(24-50(88)89)59(100)71-36/h6-13,28-29,34-45,79-81H,4-5,14-27H2,1-3H3,(H,66,95)(H,67,82)(H,68,83)(H,69,96)(H,70,99)(H,71,100)(H,72,101)(H,73,97)(H,74,102)(H,75,103)(H,76,94)(H,77,98)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,105,106)(H,107,108)/t29-,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMBOQJARKXIAL-LCLLRQAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CCC(=O)N[C@@H](C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H85N13O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028548
Record name Mycobacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mycobacillin

CAS RN

18524-67-9
Record name Mycobacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycobacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCOBACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4W543XGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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